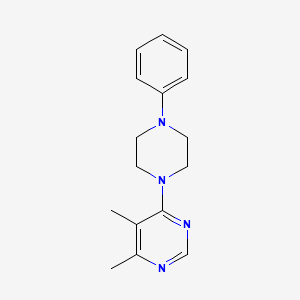
4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 5, and a phenylpiperazine moiety at position 6. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethylpyrimidine with 4-phenylpiperazine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with acetylcholinesterase inhibitory activity.
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Pyrimido[4,5-d]pyrimidine analogs: Bicyclic systems with diverse biological applications.
Uniqueness
4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and phenylpiperazine substituents enhances its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C16H20N4 |
|---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-14(2)17-12-18-16(13)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
FIUONVBFKUYBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12238420.png)
![5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12238428.png)
![3-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12238431.png)
![4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12238435.png)
![4-[5-(2-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B12238439.png)
![2-Cyclopropyl-4-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B12238445.png)
![4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B12238447.png)
![1-(3,5-Dimethylphenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B12238451.png)
![1-(2-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B12238466.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)piperidine](/img/structure/B12238468.png)
![3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12238474.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B12238475.png)
![5-Oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B12238499.png)
![4-Cyclopropyl-6-[5-(4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12238510.png)
